molecular formula C41H50N14O5 B12413932 STING agonist-19

STING agonist-19

Cat. No.: B12413932
M. Wt: 818.9 g/mol
InChI Key: URPMHTRSFGUHTO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-19 involves a multi-step process that includes the preparation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: STING agonist-19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .

Scientific Research Applications

STING agonist-19 has a wide range of scientific research applications, including:

Mechanism of Action

STING agonist-19 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in the activation of innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .

Comparison with Similar Compounds

STING agonist-19 is compared with other similar compounds, such as:

This compound stands out due to its unique chemical structure, which allows for enhanced stability and systemic administration, making it a promising candidate for clinical applications .

Properties

Molecular Formula

C41H50N14O5

Molecular Weight

818.9 g/mol

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazole-5-carboxamide

InChI

InChI=1S/C41H50N14O5/c1-5-54-32(20-25(3)49-54)38(58)47-40-45-29-22-27(36(42)56)10-11-31(29)52(40)15-7-8-16-53-35-30(46-41(53)48-39(59)33-21-26(4)50-55(33)6-2)23-28(37(43)57)24-34(35)60-19-9-14-51-17-12-44-13-18-51/h7-8,10-11,20-24,44H,5-6,9,12-19H2,1-4H3,(H2,42,56)(H2,43,57)(H,45,47,58)(H,46,48,59)/b8-7+

InChI Key

URPMHTRSFGUHTO-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

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